molecular formula C7H6ClNO3 B13345342 Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13345342
M. Wt: 187.58 g/mol
InChI Key: TUYIUOULABDECC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is a high-purity chemical compound offered for research and development purposes. This molecule features a chlorinated dihydropyridinone core, a structure of significant interest in medicinal and synthetic chemistry . The compound is characterized by its molecular formula (C7H6ClNO3) and specific identifiers including InChIKey and SMILES notation . It is supplied as a solid and should be stored according to the recommended conditions to maintain stability . As a versatile building block, this methyl ester is a potential key intermediate in organic synthesis. Researchers can exploit its reactive sites—the chloro group, the ester moiety, and the oxo group—for further functionalization or as a precursor for constructing more complex heterocyclic systems . Its properties make it a candidate for investigation in the development of novel pharmaceutical candidates and other fine chemicals. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-chloro-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-3-9-6(10)2-5(4)8/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYIUOULABDECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through a multicomponent reaction involving terminal alkynes, isocyanates, and malonates. The reaction typically employs copper acetylides as catalysts, which attack isocyanates to form propargylic amide species. These intermediates further react with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate differ primarily in substituents at the 2-, 4-, and 5-positions, as well as the ester group (methyl vs. ethyl). Below is a detailed comparison:

Structural Analogues

Compound Name Substituents Molecular Formula Key Properties/Applications Source
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 5-Bromo, 1-methyl, 3-methyl ester C₈H₈BrNO₃ Higher molecular weight due to bromine; used in antiviral drug synthesis .
Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 5-Bromo, 2-methyl, 3-methyl ester C₈H₈BrNO₃ Increased steric hindrance at 2-position; commercial availability as a building block .
Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Chloro, 3-ethyl ester C₈H₈ClNO₃ Enhanced lipophilicity due to ethyl group; limited commercial availability .
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 1-(4-Fluorophenyl), 3-methyl ester C₁₃H₁₀FNO₃ Aromatic substitution introduces π-π stacking potential; explored in medicinal chemistry .
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Unsubstituted dihydropyridine core C₇H₇NO₃ Baseline compound for studying substituent effects; lower reactivity due to lack of chloro group .

Physical and Spectral Properties

  • Melting Points : Chloro-substituted derivatives typically exhibit higher melting points than bromo analogs due to stronger dipole interactions. For example, this compound is a crystalline solid, while its bromo counterpart (compound 18) is reported as an off-white solid .
  • NMR Signatures : The ¹H-NMR of this compound would show a deshielded proton at the 5-position (~δ 8.1 ppm), whereas the 5-bromo analog (compound 18) displays a downfield shift due to bromine’s inductive effect .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate?

Basic Research Question
The synthesis typically involves halogenation and esterification steps. A common approach is the bromination of a precursor like 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using agents such as N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane . Optimization includes:

  • Catalysts : Methanesulfonic acid under reflux conditions enhances reaction efficiency .
  • Purification : Crystallization or chromatography ensures high purity (>95%) .
  • Yield Improvement : Continuous flow reactors can scale up synthesis while maintaining reproducibility .

How can structural characterization of this compound be performed using crystallographic techniques?

Basic Research Question
X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use high-resolution diffractometers to measure bond lengths and angles (e.g., C–O bond: ~1.23 Å, indicating lactam tautomer dominance) .
  • Refinement : Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve hydrogen-bonding networks and polymorphic variations .
  • Validation : Compare crystallographic data with computational models (e.g., Mercury CSD for packing similarity analysis) .

Example Crystal Data :

ParameterValue
Space GroupTriclinic, P1
a, b, c6.2620, 7.1053, 10.7101 Å
α, β, γ102.46°, 96.75°, 114.82°
Volume410.49 ų

How can SHELX software resolve contradictions in tautomeric form identification?

Advanced Research Question
Tautomerism (lactam vs. lactim) can be ambiguous. SHELXL refines bond lengths and electron density maps to distinguish tautomers:

  • Bond Length Analysis : Lactam tautomers show shorter C=O bonds (~1.23 Å vs. lactim’s ~1.30 Å) .
  • Hydrogen Bonding : SHELXE identifies O–H···N interactions, favoring lactam stability in crystal lattices .
  • Validation : Cross-check with spectroscopic data (e.g., IR carbonyl stretches) to resolve discrepancies .

What role do hydrogen-bonding patterns play in stabilizing its crystal structure?

Advanced Research Question
Hydrogen bonds dictate packing efficiency and polymorph formation. Methodology:

  • Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs) using Etter’s formalism to predict stability .
  • Thermal Analysis : Compare melting points of polymorphs to correlate H-bond strength with lattice energy .
  • Case Study : In [Ni(H₂O)₆]²⁺ complexes, O–H···O bonds (2.7–2.9 Å) between water ligands and carboxylate groups enhance structural rigidity .

How do substituents influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question
The chloro and ester groups govern reactivity. Experimental strategies:

  • Kinetic Studies : Monitor Cl⁻ displacement rates with amines/thiols under varying pH .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., C-4 vs. C-5 substitution) .
  • Steric Effects : Bulky substituents reduce reaction yields; optimize using polar aprotic solvents (DMF, DMSO) .

How can conformational analysis explain its stability in solution vs. solid state?

Advanced Research Question
Use Cremer-Pople puckering coordinates to quantify ring non-planarity:

  • Parameterization : Calculate amplitude (q) and phase angle (φ) for the dihydropyridine ring .
  • Comparison : Solid-state structures (via crystallography) often show higher puckering (q > 0.5 Å) than solution NMR data due to lattice constraints .
  • Solvent Effects : MD simulations predict conformational flexibility in polar solvents (e.g., water vs. DMSO) .

What methodologies address discrepancies in reported biological activity data?

Advanced Research Question
Contradictions may arise from impurity or tautomerism. Mitigation strategies:

  • Purity Assays : Use HPLC-MS to verify >98% purity and identify byproducts .
  • Tautomer Control : Conduct bioassays under controlled pH to stabilize specific forms (lactam at pH 7.4) .
  • Dose-Response Curves : Compare IC₅₀ values across studies to isolate structure-activity relationships .

How does polymorphism affect its physicochemical properties?

Advanced Research Question
Polymorphs exhibit distinct solubility and stability. Investigate via:

  • PXRD and DSC : Identify forms (e.g., triclinic vs. monoclinic) and correlate with dissolution rates .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals) driving polymorphism .
  • Case Study : A polymorph with tighter packing (lower V = 410.49 ų) shows reduced hygroscopicity .

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